4-Propylpyrrolidin-2-one

概要

説明

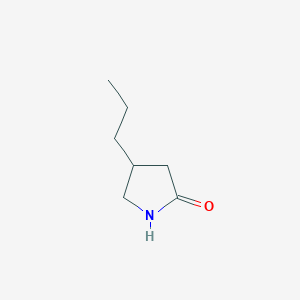

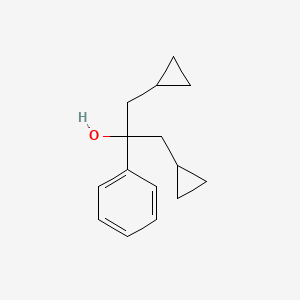

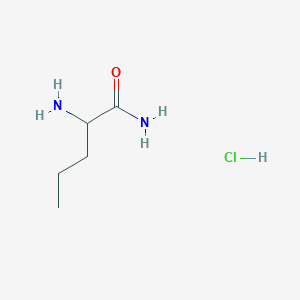

“4-Propylpyrrolidin-2-one” is a chemical compound with the empirical formula C7H13NO . It is a derivative of pyrrolidin-2-one .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The molecular weight of this compound is 127.18 .Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold for novel biologically active compounds. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用

Synthesis and Medicinal Chemistry

4-Propylpyrrolidin-2-one, a pyrrolidinone derivative, has significant applications in synthesis and medicinal chemistry. One notable application is in the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, which is achieved through dynamic kinetic resolution involving enzymatic enantioselective amination catalyzed by ω-transaminases. This method is pivotal for accessing 4-arylpyrrolidin-2-ones derivatives, cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009). Additionally, this compound derivatives are used in the synthesis of water-soluble electrochemically active probes for biomolecules. Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) serves as a biocompatible polymeric support for these probes, which are significant in the study of bioelectrochemistry (Baldoli et al., 2007).

Pharmacological Relevance

In pharmacology, derivatives of this compound have been synthesized for their potential therapeutic effects. For example, 4-fluoropyrrolidine derivatives are used in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors, offering potential treatments for diabetes (Singh & Umemoto, 2011). Another study synthesized 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, a compound exhibiting dopaminergic agonist properties, indicating its potential use in treating conditions related to dopamine imbalance (Crider et al., 1984).

Neuroprotection and Antioxidant Activity

Pyrrolidine derivatives, including this compound, show promise in neuroprotection. Aminopyrrolidine-2R,4R-dicarboxylated, a compound closely related to pyrrolidinones, has been shown to protectneurons against excitotoxic degeneration, suggesting its use in developing neuroprotective drugs (Battaglia et al., 1998). Furthermore, the synthesis of certain pyrrolidinone derivatives, such as those found in carbapenem antibiotics, antidepressants, and nootropic drugs for Alzheimer’s disease, highlight the broad applicability of these compounds in neuropharmacology and neuroprotection (Jeong, Hwang & Ahn, 2005).

作用機序

Target of Action

4-Propylpyrrolidin-2-one, also known as ®-4-Propylpyrrolidin-2-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam . This drug exhibits a magnificent affinity towards synaptic vesicle glycoprotein , which is its primary target. Synaptic vesicle glycoproteins play a crucial role in the regulation of neurotransmitter release, thus influencing neuronal communication.

Mode of Action

It is known that brivaracetam, the drug synthesized from this compound, binds to synaptic vesicle glycoproteins . This binding likely alters the function of these proteins, affecting the release of neurotransmitters and thus neuronal communication.

Biochemical Pathways

This pathway is involved in various biological processes, including cancer progression and immune cell chemotaxis .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Its derivative, brivaracetam, has been shown to have significant anti-epileptic effects . By binding to synaptic vesicle glycoproteins and altering neurotransmitter release, it can help limit the progression of epilepsy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment

Safety and Hazards

将来の方向性

The pyrrolidine ring, a key component of 4-Propylpyrrolidin-2-one, is a versatile scaffold for the development of novel biologically active compounds. It is expected to continue playing a significant role in drug discovery, particularly in the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

4-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVCRLVTCSQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)

![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)

![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)